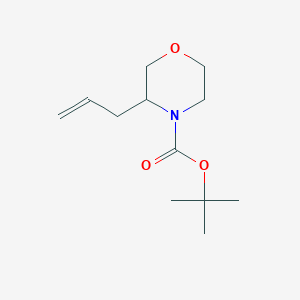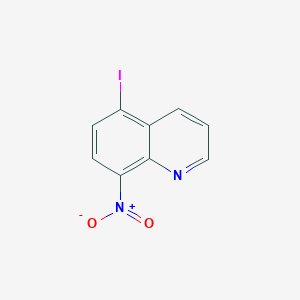
2-(tert-Butyl)-7-chloro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-7-chloro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The tert-butyl group and the chlorine atom attached to the indole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-chloro-1H-indole typically involves the introduction of the tert-butyl group and the chlorine atom onto the indole ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride is reacted with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-7-chloro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 2-(tert-Butyl)-7-chloro-1H-indoline.
Substitution: Formation of 2-(tert-Butyl)-7-substituted indoles.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-7-chloro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-7-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-1H-indole: Lacks the tert-butyl group, which affects its steric and electronic properties.
2-(tert-Butyl)-5-chloro-1H-indole: Chlorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
2-(tert-Butyl)-7-chloro-1H-indole is unique due to the combined presence of the tert-butyl group and the chlorine atom at specific positions on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14ClN |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
2-tert-butyl-7-chloro-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)10-7-8-5-4-6-9(13)11(8)14-10/h4-7,14H,1-3H3 |
Clave InChI |
YJHYQOZILASIMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


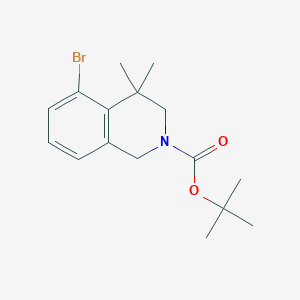
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
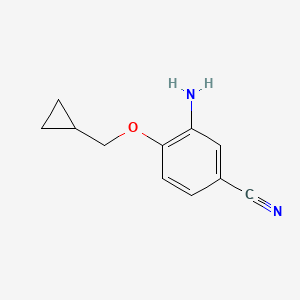
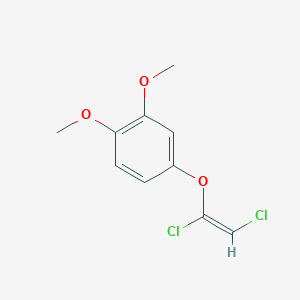
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
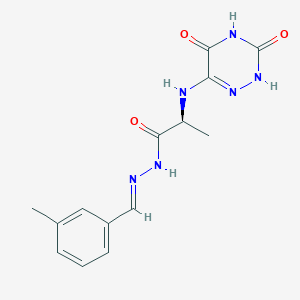
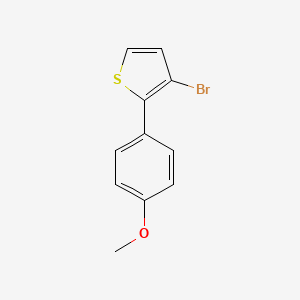
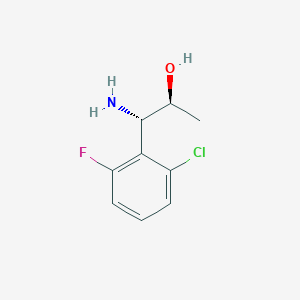

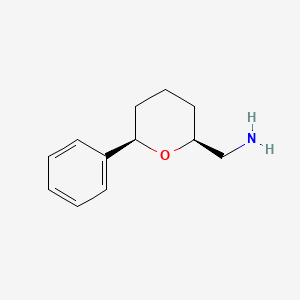
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)
